molecular formula C27H52O8 B1589048 Tetraglyceryl monooleate CAS No. 33940-98-6

Tetraglyceryl monooleate

Cat. No.: B1589048
CAS No.: 33940-98-6
M. Wt: 504.7 g/mol
InChI Key: SJLAFUFWXUJDDR-KTKRTIGZSA-N
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Description

Tetraglyceryl monooleate is a non-ionic surfactant and emulsifier valued in research for its high hydrophilic-lipophilic balance (HLB) and ability to form stable emulsions. Its molecular structure, featuring a larger polyglycerol head group compared to monoacylglycerols like glyceryl monooleate, contributes to its enhanced surfactant properties and water solubility. This makes it a compound of significant interest for studying novel emulsion systems, microemulsions, and vesicles for drug delivery platforms. Researchers utilize this compound to investigate its mechanisms in reducing surface tension, solubilizing hydrophobic compounds, and stabilizing lipid-based dispersions. Key application areas in scientific research include the development of advanced drug delivery systems, the formulation of cosmetic and dermatological bases, and as a tool in biochemical studies for membrane dynamics. The compound is often characterized by parameters such as acid value, saponification value, and iodine value to ensure batch-to-batch consistency for experimental reproducibility. As with all reagents of this nature, this product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and is not intended to substitute for professional scientific advice.

Properties

IUPAC Name

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h9-10,24-26,28-31H,2-8,11-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLAFUFWXUJDDR-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33940-98-6
Record name Oleic acid, monoester with triglycerol
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Record name POLYGLYCERYL-3 OLEATE
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Synthetic Methodologies and Process Engineering for Tetraglyceryl Monooleate

Chemical Esterification Routes

Chemical esterification remains a primary method for synthesizing tetraglyceryl monooleate, valued for its cost-effectiveness and scalability. This approach encompasses direct esterification, transesterification, and other alternative pathways.

Direct Esterification Processes from Glycerol (B35011) and Oleic Acid

Direct esterification involves the reaction of polyglycerol, in this case, tetraglycerol (B8353), with oleic acid. nih.gov This process is typically conducted at elevated temperatures and can be performed with or without a catalyst. csic.es The reaction produces water as a byproduct, which is usually removed to drive the equilibrium towards the formation of the ester. acs.orgunimi.it

The direct synthesis of polyglyceryl esters is often facilitated by catalysts to enhance the reaction rate and efficiency. Both acidic and alkaline catalysts are employed in industrial processes. csic.es

Acidic Catalysts: Homogeneous acid catalysts such as sulfuric and sulfonic acids are commonly used. csic.es Heterogeneous acid catalysts, including zeolites and zirconia-silica composites, have also been investigated to simplify catalyst removal and minimize waste. researchgate.netnih.gove3s-conferences.org For instance, a hydrophobic zirconia-silica acid catalyst has demonstrated high activity and selectivity in the esterification of glycerol with oleic acid. nih.gov

Alkaline Catalysts: Alkaline catalysts, such as sodium hydroxide, potassium hydroxide, and calcium hydroxide, are also utilized. csic.es These catalysts are effective in promoting the esterification reaction, though they require a neutralization step at the end of the process. acs.orgunimi.it

The choice of catalyst can significantly influence the product distribution and reaction conditions. Acidic catalysts can sometimes lead to the formation of byproducts, while alkaline catalysts may require additional purification steps.

The efficiency of the esterification process and the distribution of the resulting oligomers are highly dependent on several key reaction parameters.

ParameterEffect on SynthesisResearch Findings
Temperature Higher temperatures generally increase the reaction rate. However, excessively high temperatures (typically above 200-230°C) can lead to undesirable side reactions, such as dehydration and the formation of cyclic byproducts. csic.esacs.orgunimi.itIn the synthesis of glycerol monooleate, increasing the temperature from 180°C to 220°C has been shown to increase oleic acid conversion. e3s-conferences.org For the enzymatic synthesis of polyglyceryl-2 stearic acid esters, 80°C was found to be an optimal temperature. acs.orgunimi.it
Pressure Reactions are often conducted under reduced pressure (vacuum) to facilitate the removal of water, a byproduct of the esterification reaction. This shifts the reaction equilibrium towards the product side, thereby increasing the esterification efficiency. acs.orgunimi.itThe use of a vacuum has been shown to be crucial for driving the reaction to completion in both chemical and enzymatic synthesis of polyglyceryl esters. srce.hr
Reactant Molar Ratio The molar ratio of polyglycerol to oleic acid is a critical factor that influences the degree of esterification and the final product composition (mono-, di-, or polyesters). An excess of polyglycerol favors the formation of monoesters.For the synthesis of glycerol monooleate, an equimolar ratio of oleic acid to glycerol was used in one study. nih.gov In another, a molar ratio of oligoglycerol to linoleic acid of 1.59:1 was found to be optimal. researchgate.net
Reaction Time The duration of the reaction impacts the conversion of reactants and the yield of the desired product. Prolonging the reaction time generally increases conversion, but can also lead to the formation of higher esters and byproducts.In one study, a reaction time of 4 hours resulted in an 80% conversion, which increased to 88.2% after 8 hours. nih.gov Another study identified an optimal reaction time of 4.52 hours for enzymatic esterification. researchgate.net

Transesterification Processes Involving Glycerides and Polyglycerols

Transesterification offers an alternative route to producing polyglyceryl esters. In this process, a triglyceride (fat or oil) is reacted with polyglycerol in the presence of a catalyst. nih.govcsic.es This method can be advantageous when using mixed fatty acids from a specific oil is desired. google.com The reaction can be catalyzed by alkaline catalysts. csic.es Another variation involves the transesterification of a fatty acid methyl ester, such as methyl oleate (B1233923), with glycerol. conicet.gov.argoogle.com

Alternative Chemical Synthesis Pathways

An alternative pathway for the synthesis of polyglyceryl esters involves the use of glycidol (B123203). This method includes the addition polymerization of glycidol to a fatty acid. csic.es Another approach utilizes 3-chloro-1,2-propanediol (B139630) as a reactant. In a recent study, glycerol monooleate was synthesized with a high yield of 89.02% by reacting sodium oleate with 3-chloro-1,2-propanediol, using tetrabutylammonium (B224687) bromide as a catalyst and toluene (B28343) as a solvent. researchgate.netnih.govx-mol.com This method operates at a lower temperature (115°C) and avoids the formation of diglycerides and triglycerides. researchgate.netnih.govx-mol.com The 3-chloro-1,2-propanediol itself can be produced from epichlorohydrin (B41342) hydrolysis under acidic conditions or through the chlorination of glycerol. researchgate.netresearchgate.netgoogle.comchemicalbook.comgoogle.com

Enzymatic Synthesis Approaches (Biocatalysis)

Enzymatic synthesis, or biocatalysis, has emerged as a more sustainable and selective alternative to traditional chemical methods for producing polyglyceryl esters. acs.orgunimi.it This approach typically employs lipases as biocatalysts.

The use of immobilized lipases, such as Novozym 435, is common in these processes. acs.orgunimi.it Enzymatic synthesis offers several advantages, including milder reaction conditions (e.g., lower temperatures), which reduces energy consumption and the formation of unwanted byproducts. acs.orgunimi.it The high selectivity of enzymes leads to a more defined product mixture. acs.orgunimi.it Furthermore, the biocatalyst can often be recovered and reused, which can lower production costs. acs.orgunimi.it

For example, the enzymatic esterification of polyglycerol-2 with stearic acid has been optimized at 80°C with an enzyme loading of 2.7% w/w. acs.orgunimi.it In another instance, the lipase-catalyzed synthesis of oligoglycerol fatty acid esters in a solvent-free system demonstrated high efficiency. researchgate.net The enzymatic synthesis of polyglycerol polyricinoleate (PGPR) has also been successfully carried out in a single-step, solvent-free process. srce.hrnih.gov The removal of water is also a critical factor in driving the reaction towards the desired product in enzymatic systems. srce.hr

Lipase-Catalyzed Esterification and Transesterification

The use of lipases as biocatalysts for producing polyglycerol esters is a preferred green alternative to chemical methods. csic.es These enzymatic reactions, including both esterification (from fatty acids) and transesterification (from fatty acid esters), typically operate under milder conditions (e.g., around 80°C), avoid the need for catalyst neutralization, and exhibit high selectivity. unimi.itacs.orgnih.gov This specificity reduces the formation of unwanted by-products. unimi.it

Lipase-catalyzed synthesis can be performed in various systems, with solvent-free systems being particularly advantageous as they avoid the use of organic solvents that might leave undesirable residues. csic.es The enzymatic transesterification of fatty acid methyl esters with polyglycerol is one effective method. capes.gov.brscholarsportal.info For instance, decaglycerol (B1678983) laurates have been successfully synthesized via the transesterification of methyl laurate with decaglycerol using the immobilized lipase (B570770) Novozym 435. researchgate.net Similarly, the direct esterification of polyglycerol with fatty acids is a well-studied solvent-free process. csic.es The choice of lipase is crucial; for example, Lipozyme 435, an immobilized lipase from Candida antarctica B, is widely used due to its robustness and activity under various conditions. acs.orgcsic.es

Optimizing reaction parameters is critical for maximizing the efficiency of enzymatic synthesis of polyglycerol esters. Key variables include reaction temperature, substrate molar ratio, enzyme dosage, and water content. csic.es Solvent-free systems are often preferred to enhance the green credentials of the process. csic.esresearchgate.net

Studies have focused on finding the ideal balance of these conditions to achieve high conversion rates. For the synthesis of polyglycerol-2 stearic acid esters (PG2SAEs), an optimal temperature of 80°C was identified; higher temperatures (e.g., 90°C) led to the partial inactivation of the Novozym 435 lipase. acs.orgnih.gov The enzyme loading is another critical factor, directly impacting cost and reaction time. For PG2SAE synthesis, an enzyme amount of 2.7% (w/w) was found to be optimal to complete the reaction in 6 hours. acs.org In the synthesis of oligoglycerol linoleic acid esters, the highest esterification efficiency was achieved at 90°C with a reaction time of 3 hours, an oligoglycerol/linoleic acid molar ratio of 1.5:1, and an enzyme dosage of 3 wt%. csic.es

Water removal is also a significant challenge in solvent-free systems, as water is generated during esterification and can inhibit the reaction. srce.hrresearchgate.net Methods like nitrogen flushing or the use of molecular sieves have been employed to effectively remove water, driving the reaction towards completion. srce.hrresearchgate.net For instance, in the synthesis of PG-10 laurate and caprylate, nitrogen flushing in a column reactor at 65°C with 5 wt% enzyme loading resulted in complete fatty acid conversion. srce.hr

Table 1: Optimization of Enzymatic Reaction Conditions for Polyglycerol Ester Synthesis

Product Lipase Optimal Temperature (°C) Substrate Molar Ratio (Polyglycerol:Fatty Acid/Ester) Enzyme Loading Key Findings Reference(s)
Polyglycerol-2 Stearic Acid Esters (PG2SAEs) Novozym 435 80 1:1.8 2.7% (w/w) Temperatures above 80°C caused partial enzyme inactivation. acs.orgnih.gov
Oligoglycerol Linoleic Acid Esters Lipozyme 435 90 1.5:1 3.0 wt% Achieved 95.5% acid conversion in 3 hours. csic.es
Decaglycerol Laurates Novozym 435 65 1:2 (Decaglycerol:Methyl Laurate) 8 wt% Achieved 84.4% conversion in 4.5 hours with 5.0 wt% initial water content. researchgate.net
Polyglycerol-10 Laurate/Caprylate Novozym 435 65 - 5 wt% Complete fatty acid conversion achieved with N2 flushing for water removal. srce.hr
Long-Chain PGFEs Lipozyme 435 84.48 1.35:1 1.41 wt% Maximum esterification efficiency of 69.37% achieved in 6 hours. researchgate.net

A significant advantage of using immobilized enzymes in industrial processes is their potential for recovery and reuse, which can substantially lower production costs. acs.orgnih.gov The stability and reusability of the biocatalyst are therefore critical areas of study.

Novozym 435, a commercially available lipase from Candida antarctica immobilized on an acrylic resin, is frequently studied for its high stability and reusability in esterification reactions. acs.orgsrce.hr In the synthesis of polyglycerol-2 stearic acid esters, immobilized Novozym 435 was successfully recycled up to 20 times without a significant loss of activity. acs.orgnih.gov Similarly, in the production of biodiesel, an immobilized Burkholderia lipase could be reused for six cycles without severe activity loss. tarjomeplus.com However, the efficiency of recycling can vary depending on the specific enzyme and reaction conditions. For example, in another biodiesel production study, the recycling of immobilized Biolipasa-R led to a decrease in transesterification efficiency after three consecutive uses. nih.gov

The method of immobilization is also crucial. Lipase CALB (from Candida antarctica B) has been immobilized on Lewatit® Monoplus MP 64 by adsorption for the synthesis of polyglycerol polyricinoleate (PGPR). srce.hr The reusability of lipases immobilized on magnetic microparticles has also been demonstrated, with the biocatalyst retaining over 85% of its original activity after three consecutive batch cycles in starch esterification. tandfonline.com The simple magnetic separation facilitates easy recovery of the enzyme. tandfonline.com

Table 2: Biocatalyst Recycling in Lipase-Catalyzed Esterification

Enzyme Support/Method Substrate(s) Number of Cycles Retained Activity Reference(s)
Novozym 435 Acrylic Resin Polyglycerol-2, Stearic Acid 20 High residual activity maintained acs.orgnih.gov
Novozym 435 - Formic Acid, Octanol 5 No significant decrease in yield (96.51%) nih.gov
Burkholderia lipase Hydrophobic Magnetic Particles Triglycerides, Methanol 6 No severe activity loss tarjomeplus.com
Thermomyces lanuginosus lipase Fe3O4 Magnetic Microparticles Starch, Oleic Acid 3 >85% tandfonline.com
Biolipasa-R Immobilized Acid Oil, Methanol 3 Decreased efficiency observed nih.gov
Novozym 435 - Waste Fish Oil, Ethanol 10 84% (maximum loss of 16%) repec.org

One of the key advantages of enzymatic catalysis over chemical methods is the high selectivity of lipases, particularly their regioselectivity. unimi.itacs.org Lipases often exhibit a strong preference for catalyzing reactions at specific positions on the substrate molecule.

In the synthesis of polyglycerol esters, the immobilized lipase from Candida antarctica type B (such as Novozym 435) is known to be highly regioselective for the primary hydroxyl groups of the polyglycerol backbone. nih.gov This selectivity leads to a more defined and simplified mixture of products compared to the broader distribution seen with nonselective chemical catalysts. acs.orgnih.gov For example, in the synthesis of polyglycerol-2 stearic acid esters (PG2SAEs), the enzymatic product (E) was primarily composed of PG2 monostearate, distearate, and tristearate. In contrast, the chemically synthesized commercial product (C) contained these esters plus other species like polyglycerol-3 distearate and polyglycerol-4 tristearate, which result from condensation reactions at higher temperatures. nih.gov

This difference in product profile is a direct consequence of the reaction conditions and catalyst type. The milder temperatures (e.g., 80°C) of enzymatic reactions prevent the side-condensation or polymerization reactions of polyglycerol that occur at the higher temperatures (160–230°C) used in chemical synthesis. unimi.itnih.gov The enzymatic pathway's preference for primary hydroxyls means that for a polyglycerol-2 molecule, esterification can occur up to four times depending on the specific isomer, but the resulting product mixture is less complex than that from acid catalysis, which can also promote esterification on secondary hydroxyl groups. nih.gov

Advanced Reaction Technologies for Polyglycerol Ester Synthesis

To improve the efficiency, reaction rates, and energy consumption of polyglycerol ester synthesis, advanced reaction technologies such as microwave and ultrasound assistance are being explored. These methods offer alternatives to conventional heating by providing energy more directly and efficiently to the reacting molecules. rsc.orghielscher.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, offering rapid and uniform heating. rsc.orgmdpi.com This technology has been successfully applied to the synthesis of polyglycerol and its esters, significantly reducing reaction times compared to conventional heating methods. rsc.orgresearchgate.net

In the synthesis of poly(glycerol sebacate) (PGS), microwave irradiation for just 15 minutes was found to achieve the same degree of esterification as conventional heating for 6 hours. researchgate.net Similarly, the oligomerization of glycerol to polyglycerol can be completed in only 30 minutes using microwave heating with a K2CO3 catalyst, a substantial improvement over traditional methods. researchgate.net Studies have shown that microwave-assisted synthesis is more effective than conventional thermal heating, resulting in higher glycerol conversion and selectivity. mdpi.com For instance, in the synthesis of solketal (B138546) from glycerol and acetone, microwave irradiation yielded 90% glycerol conversion and 97% selectivity, compared to 59% conversion and 66% selectivity under conventional heating. mdpi.com The process parameters, such as microwave power, temperature, and catalyst concentration, are crucial for optimizing the yield of desired polyglycerols like diglycerols, triglycerols, and tetraglycerols. tci-thaijo.org

Ultrasound-Assisted Synthesis

Ultrasound technology, or sonochemistry, enhances chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. hielscher.combiointerfaceresearch.com This process generates intense local heating and pressure, as well as powerful shear forces, which can overcome mass transfer limitations and accelerate reaction rates. hielscher.com

Continuous Flow Reactor Systems

The transition from conventional batch processing to continuous flow reactor systems represents a significant advancement in the synthetic chemistry of specialty esters like this compound. Continuous flow chemistry, particularly when applied to esterification, offers a more sustainable, efficient, and controllable manufacturing paradigm. researchgate.net In these systems, reactants are continuously fed into a reactor, and the product is continuously removed, allowing for steady-state operation. This methodology provides numerous advantages over traditional batch reactors, including superior heat and mass transfer, enhanced process safety, and accelerated reaction rates. researchgate.netnih.gov

The primary benefits of employing continuous flow reactors are rooted in their high surface-area-to-volume ratio, which allows for precise thermal control, a critical factor in managing exothermic esterification reactions and maintaining optimal temperatures for catalyst activity. vapourtec.com This enhanced control minimizes the formation of byproducts that can occur at elevated temperatures in large batch reactors. mdpi.comsciforum.net Safety is inherently improved due to the small volume of reactants being processed at any given moment, which limits the potential impact of runaway reactions or the handling of hazardous materials. vapourtec.com From a process engineering perspective, continuous flow systems can lead to remarkable improvements in productivity, offering higher space-time yields and reduced reaction times compared to equivalent batch processes. researchgate.net

For the synthesis of polyglycerol esters, enzymatic catalysis within continuous reactors is a particularly effective approach. Packed-bed reactors (PBRs) are a common configuration where an immobilized enzyme, such as Novozym 435 (a lipase from Candida antarctica), is packed into a column. nih.govresearchgate.net The reactant stream, a mixture of tetraglycerol and oleic acid, is then passed through this catalytic bed. The immobilization of the enzyme prevents it from being washed out with the product stream and allows for its extended reuse, a crucial factor for process economy. acs.org

Research into the enzymatic synthesis of related polyglycerol esters in continuous systems has highlighted several key operational parameters that directly influence reaction efficiency and product composition. The flow rate of the reactants determines the residence time within the reactor, which must be carefully optimized. researchgate.netnih.gov A shorter residence time may lead to incomplete conversion, while an excessively long residence time could be inefficient or promote undesired subsequent reactions. The molar ratio of polyglycerol to fatty acid is another critical variable; an excess of the polyglycerol component can help to reduce the activity of water produced during the esterification, shifting the reaction equilibrium toward the formation of the desired ester. nih.gov

Microreactors represent another frontier in continuous flow synthesis, offering even greater control over reaction conditions due to their extremely high heat and mass transfer rates. researchgate.net While often used for initial process development and optimization, scaling out by operating multiple microreactors in parallel is a viable strategy for production. Studies on analogous compounds like polyglyceryl-3 laurate have demonstrated the clear advantages of microreactor-based continuous processes over batch methods.

The following tables provide an overview of research findings and comparative data.

Table 1: Comparative Analysis of Batch vs. Continuous Flow Synthesis for a Model Polyglyceryl Ester (Polyglyceryl-3 Laurate) This table illustrates the typical performance gains achieved when shifting from a batch process to a continuous microreactor system for a structurally similar polyglyceryl ester.

ParameterBatch ProcessContinuous Flow MicroreactorReference
Reaction Time 240 min27.6 min smolecule.com
Lauric Acid Conversion 67.54%87.04% smolecule.com
Selectivity for Monoester 94.06%95.51% smolecule.com
Productivity Improvement ->8-fold increase smolecule.com

Data adapted from studies on Polyglyceryl-3 Laurate synthesis, which serves as a model for the continuous production of polyglyceryl esters. smolecule.com

Table 2: Key Operating Parameters in Continuous Enzymatic Esterification of Glycerol/Polyglycerol This table summarizes typical conditions used in the continuous enzymatic synthesis of glycerol and polyglycerol esters.

ParameterTypical Range / ConditionRationale / ImpactReferences
Reactor Type Packed-Bed Reactor (PBR), MicroreactorPBRs are common for immobilized catalysts; microreactors offer superior control for optimization. nih.govnih.govsmolecule.com
Catalyst Immobilized Lipase (e.g., Novozym 435, Mucor miehei lipase)Enables catalyst recycling and purification ease; provides high selectivity under mild conditions. researchgate.netacs.orgnih.gov
Temperature 50 - 85 °CBalances reaction rate with enzyme stability. Higher temperatures can denature the enzyme. acs.orgnih.govnih.gov
Substrate Molar Ratio (Polyglycerol:Fatty Acid) 1.35:1 to 2:1An excess of polyglycerol helps manage water activity and can drive reaction equilibrium. nih.govsmolecule.comnih.gov
Flow Rate / Residence Time Variable (e.g., 0.046 mL/min)Directly controls the extent of conversion and the distribution of mono-, di-, and higher esters. researchgate.netnih.gov
System Solvent-free or with minimal solventGreen chemistry approach, reduces downstream processing for solvent removal. researchgate.netacs.orgnih.gov

Advanced Analytical Chemistry for Structural Elucidation and Compositional Analysis of Tetraglyceryl Monooleate

Chromatographic Methodologies

Chromatography is a cornerstone in the analysis of polyglycerol esters like tetraglyceryl monooleate, enabling the separation of this intricate mixture into its individual components. Both gas and liquid chromatography, often coupled with mass spectrometry, provide invaluable insights into the substance's composition.

Gas chromatography is a powerful tool for analyzing the volatile or semi-volatile components of this compound. Due to the low volatility of the intact esters, analysis typically focuses on the components of the polyglycerol backbone after chemical modification. This is often achieved through saponification of the ester, which liberates the polyglycerols. These are then derivatized to increase their volatility for GC analysis. nih.govresearchgate.net

A common setup for this analysis is a gas chromatograph equipped with a flame ionization detector (GC-FID), which is well-suited for quantitative analysis. For structural identification, a mass spectrometer (MS) is coupled with the GC (GC-MS), allowing for the identification of individual components based on their mass spectra. nih.gov

To make the non-volatile polyglycerols amenable to GC analysis, their hydroxyl groups must be derivatized. A widely used and effective method is silylation, which converts the polar hydroxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers. This process significantly increases the volatility and thermal stability of the polyglycerol molecules. researchgate.net

The derivatization is typically carried out by reacting the isolated polyglycerol fraction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS derivatives can then be readily analyzed by GC.

The general order of ease for the derivatization of different functional groups with a silylating reagent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide. The reactivity is also influenced by steric hindrance, with primary alcohols reacting more readily than secondary and tertiary alcohols.

A key aspect of characterizing this compound is to determine the distribution of the polyglycerol backbone. This is achieved by first saponifying the ester to break the ester bonds and release the polyglycerol mixture. This mixture is then derivatized, as described above, and analyzed by GC-FID. nih.govresearchgate.net

Quantitative analysis is performed by integrating the peak areas of the different silylated polyglycerol components (diglycerol, triglycerol, tetraglycerol (B8353), etc.) and comparing them to the peak area of an internal standard added in a known concentration. Phenyl β-D-glucopyranoside is a suitable internal standard for this purpose. nih.gov The response factors of glycerol (B35011) and diglycerol (B53887) can be determined using pure standards, while those for higher polyglycerols like triglycerol and tetraglycerol can be reliably estimated using the effective carbon number (ECN) approach. nih.gov

Table 1: Illustrative GC-FID Data for the Analysis of a Silylated Polyglycerol Mixture

CompoundRetention Time (min)Peak AreaConcentration (wt%)
Diglycerol Isomers3.35 - 3.7315,43225.4
Triglycerol Isomers4.10 - 4.5528,76547.3
Tetraglycerol Isomers4.85 - 5.3012,18920.1
Pentaglycerol Isomers5.50 - 5.954,3217.2

Note: This table is for illustrative purposes, showing typical data obtained from the GC-FID analysis of a derivatized polyglycerol mixture obtained after saponification of a polyglycerol ester product. Actual retention times and concentrations will vary depending on the specific sample and analytical conditions.

The polymerization of glycerol can lead to the formation of not only linear chains but also branched and cyclic isomers. GC analysis of the derivatized polyglycerol backbone can effectively separate these different structural isomers. spkx.net.cn The use of high-resolution capillary columns in GC allows for the differentiation of these isomers based on their boiling points and interactions with the stationary phase. The elution order generally follows increasing boiling point, which is influenced by the degree of polymerization, branching, and cyclization.

The identity of these separated isomers can be confirmed by GC-MS, as the fragmentation patterns of the TMS derivatives can provide structural information. For instance, the mass spectra of cyclic isomers will differ from their linear counterparts.

Liquid chromatography, particularly HPLC, is an essential technique for the analysis of intact this compound esters without the need for derivatization. HPLC separates the components of the complex ester mixture based on their polarity, size, and affinity for the stationary phase. spkx.net.cn A preliminary fractionation of the sample using liquid chromatography can be beneficial to simplify the mixture before further analysis by GC or MS. spkx.net.cn

For the analysis of these non-UV-absorbing compounds, detectors such as an evaporative light scattering detector (ELSD) or a mass spectrometer are commonly used.

The coupling of HPLC with mass spectrometry (LC-MS) is a highly powerful technique for the direct identification of the various ester species present in this compound. spkx.net.cngerli.com As the separated components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.

This allows for the identification of different esters based on their molecular weight. For example, monooleates of diglycerol, triglycerol, and tetraglycerol can be distinguished. Furthermore, it is possible to identify species with different degrees of esterification (e.g., mono-, di-, and tri-oleates of tetraglycerol).

Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information. By selecting a specific ion and fragmenting it, the positions of the fatty acid chains on the polyglycerol backbone can be investigated, helping to differentiate between various isomers. core.ac.ukresearchgate.netunitn.it

Table 2: Representative m/z Values for Potential Species in a this compound Sample Analyzed by LC-MS (Positive Ion Mode)

CompoundMolecular FormulaTheoretical Mass (Da)Observed Ion [M+NH₄]⁺ (m/z)
Diglyceryl MonooleateC₂₄H₄₈O₆448.34466.37
Triglyceryl MonooleateC₂₇H₅₄O₈522.38540.41
This compound C₃₀H₆₀O₁₀ 596.41 614.44
Pentaglyceryl MonooleateC₃₃H₆₆O₁₂670.45688.48
Tetraglyceryl DioleateC₄₈H₉₀O₁₁862.65880.68

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Ultra-High Performance Liquid Chromatography (U-HPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (U-HPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering marked improvements in speed, resolution, and sensitivity. ijpda.orgresearchgate.net These enhancements are primarily achieved by utilizing columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling significantly higher back-pressures (up to 100 MPa or 1000 bar). ijpda.orgeag.com

For a complex mixture like commercial this compound, which consists of various isomers, different degrees of esterification, and a distribution of polyglycerol chain lengths, the high resolving power of U-HPLC is invaluable. nih.govfao.org The smaller particle size leads to a more efficient separation, allowing for the distinction between closely related molecular species that might co-elute in a standard HPLC system. researchgate.neteag.com This results in sharper, narrower peaks, which not only improves resolution but also enhances sensitivity. ijpda.org

The increased speed of U-HPLC analysis is another key advantage, with analysis times being reduced significantly—sometimes up to nine times—compared to traditional HPLC. ijpda.orgnih.gov This high-throughput capability is crucial in quality control and research environments. In the context of analyzing polyglyceryl esters (PGEs), U-HPLC, often coupled with mass spectrometry, has been effectively used to separate and provide relative quantification of the various mono- and di-ester species present in the mixture. nih.gov The selection of an appropriate stationary phase, such as C18 or Phenyl-Hexyl, is critical for optimizing the separation of these complex surfactant mixtures. nih.gov

Evaporative Light Scattering Detection (ELSD) in PGFAE Analysis

This compound, like many lipids and surfactants, lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detection ineffective. bohrium.comsedere.com The Evaporative Light Scattering Detector (ELSD) provides a robust solution for detecting such non-volatile and semi-volatile compounds. sedere.comwikipedia.org It is considered a "universal detector" in that it can detect any analyte that is less volatile than the mobile phase. wikipedia.org

The principle of ELSD involves three sequential steps:

Nebulization: The eluent from the chromatography column is mixed with an inert gas (typically nitrogen) and passed through a nebulizer, creating a fine aerosol of droplets. sedere.comwikipedia.org

Evaporation: This aerosol then flows through a heated drift tube where the mobile phase is evaporated, leaving behind minute particles of the dried, non-volatile analyte. wikipedia.orgwaters.com

Detection: The stream of analyte particles passes through a light scattering cell, where it intersects a beam of light. The scattered light is measured by a photodiode or photomultiplier tube, generating a signal that is proportional to the mass of the analyte. wikipedia.orgwaters.com

ELSD is fully compatible with gradient elution methods, which are often necessary for separating complex mixtures like PGFAEs. sedere.comwaters.com This is a distinct advantage over Refractive Index (RI) detection, which is limited to isocratic separations. sedere.com The detector's response is related to the mass of the compound, providing relatively uniform response factors for molecules with similar structures, which can simplify quantification procedures when pure standards are unavailable. sedere.com For these reasons, ELSD is a widely used detector in the analysis of lipids, polymers, and surfactants, including the characterization of polyglycerol fatty esters and ethers by liquid chromatography. wikipedia.orgresearchgate.netingenieria-analitica.com

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. nih.govcore.ac.uk Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in the this compound molecule can be mapped, allowing for unambiguous structural assignment. researchgate.netnih.gov

¹H NMR: A typical ¹H NMR spectrum of this compound would display characteristic signals corresponding to different parts of the molecule. nih.gov Protons on the glycerol backbone and the hydroxyl groups would appear in the 3.70–5.10 ppm region. The olefinic protons of the oleic acid's double bond would be found around 5.30-6.2 ppm. Allylic protons adjacent to the double bond and α-CH₂ protons next to the ester carbonyl group would resonate at approximately 2.0-3.05 ppm and 2.30-2.50 ppm, respectively. The long aliphatic chain's (CH₂)n and terminal CH₃ protons would produce large signals in the 0.86–1.60 ppm range. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides complementary information. nih.gov The carbonyl carbon of the ester group would have a characteristic chemical shift around 170.8 ppm. The carbons of the double bond in the oleate (B1233923) chain would appear in the olefinic region (~132.6 ppm). The carbons of the polyglycerol backbone would be observed in the 62.5-73.1 ppm range, while the carbons of the aliphatic chain would resonate upfield. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, confirming the ester linkage between the oleic acid and a specific position on the tetraglyceryl backbone. core.ac.ukresearchgate.net

Table 1: Predicted NMR Chemical Shifts for this compound Components

Functional GroupAtomPredicted Chemical Shift (δ, ppm)
Oleate ChainTerminal CH₃¹H: ~0.9
Aliphatic (CH₂)n¹H: ~1.3
α-CH₂ to C=O¹H: ~2.3
Olefinic -CH=CH-¹H: ~5.4
Ester C=O¹³C: ~171
Olefinic -C=C-¹³C: ~130
Polyglycerol BackboneCH₂, CH groups¹H: ~3.5 - 4.5
CH₂, CH groups¹³C: ~60 - 75

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are rapid and effective methods for identifying the functional groups present in a molecule. nih.govthermofisher.com The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its chemical structure as a polyol ester.

The most prominent peaks would include:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the polyglycerol backbone. researchgate.net

A sharp, intense peak around 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ester group. orgchemboulder.comspectroscopyonline.com The position of this band confirms the presence of an aliphatic ester.

Multiple bands in the 1000-1300 cm⁻¹ region, which are attributed to the C-O stretching vibrations of the ester, ether, and hydroxyl groups. researchgate.netorgchemboulder.com

Stretching and bending vibrations for C-H bonds in the aliphatic oleate chain and the polyglycerol backbone, appearing at approximately 2850-2990 cm⁻¹ and 1370-1460 cm⁻¹, respectively. researchgate.net

A small peak around 3007 cm⁻¹ may be present, indicating the =C-H stretch of the double bond in the oleate moiety. researchgate.net

The presence and relative intensity of these bands provide a quick confirmation of the compound's identity as a hydroxylated fatty acid ester. tandfonline.comnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600-3200Hydroxyl (-OH)O-H Stretch
~3007Alkene (=C-H)C-H Stretch
2990-2850Alkane (C-H)C-H Stretch
1750-1735Ester (C=O)C=O Stretch
1460-1370Alkane (C-H)C-H Bend
1300-1000Ester, Ether, Alcohol (C-O)C-O Stretch

Interfacial and Colloidal Science: Mechanisms of Tetraglyceryl Monooleate Functionality

Interfacial Tension Dynamics and Adsorption Kinetics

The efficacy of an emulsifier is initially determined by its ability to adsorb at the liquid-liquid interface and reduce the interfacial tension (IFT). This process is governed by the dynamics of surfactant migration and the resulting equilibrium at the interface.

These findings indicate that the polyglycerol headgroup and fatty acid chain are effective at positioning themselves at the oil-water boundary, disrupting the cohesive forces between water and oil molecules and thereby lowering the interfacial tension. The magnitude of this reduction is a key factor in facilitating the formation of finely dispersed droplets. mdpi.com

Comparative Interfacial Tension (IFT) of Various Polyglyceryl Esters

Polyglyceryl Ester CompoundSystemResulting Interfacial Tension (mN/m)Reference
Polyglyceryl-2 DioleateOil-Water~1.1 mdpi.com
Polyglyceryl-3 Monolaurate (0.1%)Corn Oil-Water1.7 mdpi.com
Polyglycerol Polyricinoleate (PGPR)Soybean Oil-Water10.12 mdpi.com

The process of lowering interfacial tension is initiated by the adsorption of surfactant molecules from the bulk phase to the newly created interface. This is a dynamic process involving diffusion of the surfactant to the sub-interface region followed by its adsorption onto the interface itself. tandfonline.com For PGFEs, this involves the hydrophilic polyglycerol chains orienting towards the aqueous phase, while the hydrophobic fatty acid tails extend into the oil phase. tandfonline.com

The kinetics of this process are crucial for emulsion formation, particularly under high-shear conditions where interfaces are rapidly generated. Surfactants that adsorb quickly can effectively stabilize newly formed droplets and prevent immediate recoalescence. mdpi.com Research on PGPR has indicated that it can reach adsorption equilibrium rapidly, suggesting an ability to provide a protective layer on droplets as they are formed. mdpi.com The rate of adsorption for PGFEs can be influenced by the surrounding medium; for example, the presence of polyols has been shown to enhance the adsorption of some PGFEs at the oil-water interface. tandfonline.com The adsorption process continues until the interface is saturated, leading to the formation of a stable interfacial film that acts as a barrier to droplet coalescence. tandfonline.com

The specific molecular architecture of tetraglyceryl monooleate is the primary determinant of its interfacial activity. researchgate.net The two key components are the hydrophilic head and the lipophilic tail.

Hydrophilic Group: The head group consists of a polyglycerol-4 chain. paulaschoice.co.uk The degree of polymerization of the glycerol (B35011) units directly impacts the hydrophilicity and the physical size of the headgroup. A larger, bulkier headgroup, such as the tetraglyceryl moiety, occupies a significant area at the interface. This size contributes to a more substantial steric barrier against droplet coalescence, a key mechanism for kinetic stabilization. mdpi.comnih.gov The presence of multiple hydroxyl groups in the polyglycerol chain enhances its affinity for the water phase.

Lipophilic Group: The tail is an oleic acid chain, which is an 18-carbon monounsaturated fatty acid. cosmileeurope.eu The length and saturation of the fatty acid chain determine its affinity for the oil phase and influence the packing of the surfactant molecules at the interface. The double bond in oleic acid introduces a kink in the hydrocarbon chain, which can increase the average area occupied by each molecule at the interface compared to a saturated fatty acid of the same length. This looser packing can affect the properties of the interfacial film. researchgate.net

Emulsion Formation Mechanisms and Stability Enhancement

Emulsions are thermodynamically unstable systems because the large interfacial area between the dispersed and continuous phases represents a state of high free energy. The role of an emulsifier like this compound is to both facilitate the formation of the emulsion and to provide long-term stability against breakdown.

The formation of an emulsion requires an energy input (e.g., from homogenization) to break up one liquid phase into droplets and disperse them within the other. The change in Gibbs free energy (ΔG) for this process is positive, indicating its non-spontaneous nature. The primary thermodynamic contribution of an emulsifier is to reduce the magnitude of this positive ΔG by significantly lowering the interfacial tension (γ). By reducing γ, this compound decreases the amount of energy required to create the extensive interfacial area characteristic of an emulsion, thereby making the emulsification process more efficient. cosmileeurope.eu

Once an emulsion is formed, it is kinetically, rather than thermodynamically, stable. This compound provides stability primarily through steric hindrance.

Steric Hindrance: As a non-ionic surfactant, the dominant stabilization mechanism for this compound is the formation of a protective interfacial layer that physically prevents droplets from getting close enough to coalesce. mdpi.com The bulky, hydrated polyglycerol-4 head groups adsorb onto the droplet surfaces, forming a steric barrier. nih.gov When two droplets approach each other, the compression of these hydrophilic chains is entropically and energetically unfavorable, creating a repulsive force that keeps the droplets separated. This steric repulsion is a powerful mechanism for preventing both flocculation (droplet aggregation) and coalescence (droplet fusion). mdpi.com

Electrostatic Repulsion: For non-ionic surfactants like this compound, electrostatic repulsion is generally not a significant stabilization mechanism on its own, as the molecule carries no net electrical charge. researchgate.net This mechanism is the primary mode of stabilization for ionic surfactants, which create a charged layer around each droplet, leading to repulsion between them. However, in complex formulations, this compound may be used in conjunction with other ingredients that could impart some surface charge, though steric hindrance remains its principal contribution to stability. researchgate.net

Role of this compound in Pickering Emulsions and Solid Stabilization

Pickering emulsions represent a unique class of emulsions that are stabilized by solid particles adsorbed at the oil-water interface, rather than by traditional surfactant molecules. nih.govresearchgate.net These particles create a robust physical or steric barrier that prevents droplets from coalescing, often resulting in emulsions with superior long-term stability compared to those stabilized by surfactants alone. nih.govfrontiersin.org The stabilization mechanism relies on the irreversible adsorption of these solid particles onto the droplet surfaces, forming a dense film. researchgate.netfrontiersin.org

While this compound is a non-ionic surfactant, its functionality can extend to solid stabilization in Pickering emulsions, particularly through its role in forming or modifying solid lipid particles. nih.gov Fat crystals, for instance, can act as the stabilizing solid particles in water-in-oil (W/O) Pickering emulsions. researchgate.net In such systems, lipid-based molecules like polyglycerol esters can influence the crystal structure, particle polarity, and wettability of the fat particles, which are critical factors in determining emulsion type and stability. nih.govresearchgate.net

The mechanism involves the adsorption of these solid lipid particles at the oil-water interface, where they form a protective layer around the dispersed droplets. researchgate.net The effectiveness of this stabilization is largely dependent on the particle's wettability. Particles that are preferentially wetted by the continuous phase will stabilize droplets of the dispersed phase. For example, in a study using tripalmitin (B1682551) particles, the addition of emulsifiers like polyglycerol polyricinoleate (a related polyglycerol ester) modified the particle surface properties, enabling the formation of stable water-in-oil (W/O) emulsions. nih.gov The stability of these emulsions was further enhanced by the sintering of fat particles at the interface, creating a strong mechanical barrier against coalescence. nih.govresearchgate.net Therefore, this compound can contribute to Pickering stabilization by acting as a component of the solid lipid particles, modifying their interfacial properties to effectively stabilize the emulsion.

Investigation of Emulsion Destabilization Phenomena (e.g., creaming, coalescence, Ostwald ripening)

Emulsions are thermodynamically unstable systems that, over time, tend to break down to minimize their interfacial area. taylorfrancis.com This destabilization occurs through several distinct physical processes, including creaming, coalescence, and Ostwald ripening. researchgate.net The presence and structure of an emulsifier like this compound at the oil-water interface play a critical role in hindering these phenomena.

Creaming: This process involves the migration of dispersed droplets under the influence of gravity, leading to the formation of a concentrated layer. It is a reversible phenomenon and does not involve the rupture of the interfacial film. The rate of creaming is influenced by the viscosity of the continuous phase and the size of the droplets. Polyglycerol esters (PGEs) can enhance emulsion stability by reducing droplet size and increasing the viscosity of the continuous phase, which in turn slows down creaming. nih.gov

Coalescence: This is an irreversible process where two or more droplets merge to form a larger droplet. researchgate.net It occurs when the thin liquid film separating the droplets ruptures. wur.nl For coalescence to happen, droplets must first come into close contact (flocculation) and then overcome the repulsive forces provided by the emulsifier layer. nih.gov Emulsifiers like this compound create a protective interfacial film that acts as a mechanical barrier, preventing droplet fusion. atamanchemicals.com The stability against coalescence in emulsions stabilized by non-ionic surfactants is largely dependent on steric forces. mdpi.com The large polyglycerol headgroup provides a significant steric hindrance that resists the thinning and rupture of the film between droplets. researchgate.net

Ostwald Ripening: This phenomenon is particularly relevant in nanoemulsions and emulsions with a polydisperse size distribution. taylorfrancis.comresearchgate.net It involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase molecules through the continuous phase. taylorfrancis.com The driving force for this process is the difference in Laplace pressure between droplets of different sizes. Ostwald ripening can be a dominant destabilization mechanism in emulsions containing essential oils or other components with some solubility in the continuous phase. nih.gov The rate of Ostwald ripening can be influenced by the properties of the interfacial film. A densely packed and viscoelastic interfacial layer formed by emulsifiers can hinder the mass transfer of dispersed phase molecules, thereby slowing down the ripening process. nih.gov

The table below summarizes these destabilization mechanisms and the role of polyglycerol esters in their mitigation.

Destabilization PhenomenonDescriptionRole of this compound (as a PGE)
Creaming Migration of droplets due to gravity, leading to phase separation without droplet rupture.Increases viscosity and reduces droplet size, which slows the rate of droplet migration. nih.gov
Coalescence Irreversible merging of two or more droplets to form a larger one upon rupture of the interfacial film. researchgate.netForms a robust steric barrier at the oil-water interface, preventing film rupture and droplet fusion. atamanchemicals.commdpi.com
Ostwald Ripening Growth of larger droplets at the expense of smaller ones through molecular diffusion of the dispersed phase. taylorfrancis.comCreates a dense interfacial layer that can reduce the rate of molecular diffusion between droplets. nih.gov

Theoretical Frameworks for Emulsion and Colloidal Stability

Non-DLVO Forces and Their Contribution to Stability (e.g., hydration forces)

The stability of emulsions stabilized by non-ionic surfactants like this compound is primarily governed by non-DLVO forces, which are not accounted for in the classical DLVO theory. The most significant of these are steric and hydration forces.

Steric Hindrance (or Repulsion): This is the dominant stabilization mechanism for polyglycerol esters. mdpi.com When two droplets approach each other, the bulky, hydrophilic polyglycerol chains adsorbed on their surfaces begin to overlap and compress. This leads to two effects that create a strong repulsive force:

Osmotic Repulsion: The overlapping region has a higher concentration of polymer chains (the polyglycerol heads) compared to the bulk solution. This creates an osmotic pressure that draws solvent into the overlap region, forcing the droplets apart.

Elastic (or Conformational) Repulsion: The compression of the polymer chains restricts their possible conformations, leading to a decrease in entropy. The system resists this entropic penalty by generating a repulsive force that pushes the droplets away from each other.

The large molecular structure of PGEs, particularly those with a higher degree of glycerol polymerization, provides a thick, dense layer at the interface that is highly effective at providing steric stabilization. mdpi.comresearchgate.net

Hydration Forces: These are short-range repulsive forces that arise from the structuring of water molecules near a hydrophilic surface. The hydrophilic polyglycerol headgroups of this compound are extensively hydrated. As two droplets approach, work must be done to remove these structured water layers, resulting in a strong repulsive force known as a hydration force. This force becomes significant at very small separation distances and provides an additional barrier against the coalescence of droplets. nih.gov

Predictive Models for Emulsifier Performance

Predicting the performance of an emulsifier is crucial for efficient formulation development. While complex computational models exist, simpler frameworks are often used for initial screening and selection.

One of the most widely used predictive tools is the Hydrophilic-Lipophilic Balance (HLB) system . mdpi.com The HLB scale provides a numerical value representing the relative affinity of a surfactant for water and oil.

Low HLB values (typically 3-6) indicate a more lipophilic (oil-loving) character, suitable for creating water-in-oil (W/O) emulsions. mdpi.com

High HLB values (typically 8-18) indicate a more hydrophilic (water-loving) character, suitable for oil-in-water (O/W) emulsions. mdpi.com

The HLB of polyglycerol esters like this compound can be tailored by modifying their chemical structure. mdpi.com The performance of a PGE is influenced by several structural factors, as detailed in the table below.

Structural FactorImpact on HLBEffect on Emulsifier Performance
Degree of Glycerol Polymerization Increasing the number of glycerol units increases the size of the hydrophilic headgroup, thus increasing the HLB value. mdpi.comHigher polymerization generally favors the formation and stability of O/W emulsions. nih.gov
Fatty Acid Chain Length Increasing the length of the fatty acid (lipophilic tail) decreases the HLB value. mdpi.comLonger chains enhance anchoring in the oil phase, which can be beneficial for W/O emulsions. nih.gov
Degree of Esterification Increasing the number of fatty acid chains attached to the polyglycerol head decreases the HLB value. mdpi.comA higher degree of esterification makes the molecule more lipophilic, favoring W/O systems.

By controlling these structural parameters, a wide range of PGEs with HLB values from approximately 1.4 to 19.0 can be synthesized, allowing for the creation of highly specific and efficient emulsifiers for various applications. mdpi.com While the HLB system is a powerful predictive tool, it is important to note that other factors, such as the nature of the oil phase, temperature, and the presence of other components, also significantly influence emulsion stability and performance. researchgate.netresearchgate.net More advanced predictive models often use multivariate regression to account for these complex interactions between formulation variables. researchgate.net

Self Assembly and Supramolecular Architectures of Tetraglyceryl Monooleate

Lyotropic Liquid Crystalline Phases

Lyotropic liquid crystals are formed when amphiphilic molecules, like TGMO, are dissolved in a solvent, typically water. wikipedia.org As the concentration of the amphiphile increases, the molecules organize themselves to minimize the unfavorable contact between their hydrophobic tails and the water, leading to the formation of distinct, ordered phases such as lamellar, hexagonal, and cubic structures. ub.eduyakhak.org

The phase behavior of polyglyceryl esters, including TGMO, has been explored in various systems to understand their emulsifying capabilities. Studies on ternary systems composed of vegetable oil, water, and a surfactant mixture including a polyglycerin fatty acid ester have revealed the formation of widespread liquid crystal (Lc) and sponge (L3) phases. nih.gov The presence of these structured phases was found to be crucial for the formation of stable oil-in-water (o/w) nano-emulsions. nih.gov

While comprehensive phase diagrams for the binary TGMO/water system are not extensively detailed in publicly available literature, the behavior of the closely related and well-studied glycerol (B35011) monooleate (GMO) provides a valuable comparative model. GMO self-assembles into various liquid crystalline phases in water. ub.edu The addition of a co-surfactant or polymer can significantly alter this phase behavior. For instance, in a ternary system of GMO/water and a poly(glycerol adipate)-g-oleate polymer, the polymer was found to influence the self-assembly of GMO. researchgate.net It partially replaced water within the lamellar and cubic phases and caused a swelling of the water channels in the inverse bicontinuous cubic phase (Pn3m). researchgate.net Given the structural similarity, it is expected that the addition of oils or co-surfactants would similarly modulate the phase behavior of TGMO, influencing the curvature of the interface and stabilizing different liquid crystalline structures.

The primary lyotropic liquid crystalline phases formed by amphiphiles are the lamellar (Lα), hexagonal (H), and cubic (Q) phases. ub.edu

Lamellar Phases: These structures consist of stacked bilayers of the amphiphilic molecules separated by layers of the solvent. wikipedia.org This phase is characterized by a one-dimensional periodic order.

Hexagonal Phases: In this phase, cylindrical micelles are packed into a two-dimensional hexagonal lattice. wikipedia.org Depending on the curvature, these can be normal (oil-in-water) or inverse (water-in-oil) hexagonal phases (HII). ub.edu

Cubic Phases: These are highly ordered, viscous phases where a continuous lipid bilayer is contorted into a three-dimensional periodic structure, separating two non-intersecting aqueous channel networks. researchgate.net Common cubic phase space groups identified in related lipid systems include Pn3m (diamond) and Ia3d (gyroid). researchgate.netunifr.ch

For GMO, a well-established analogue, the progression of phases with increasing water content typically moves from a lamellar phase to a cubic phase. researchgate.net Studies on ternary systems involving polyglyceryl esters have also confirmed the presence of liquid crystal phases, which are essential for creating fine emulsions. nih.gov

Small-Angle X-ray Diffraction (SAXD or SAXS) is a primary and powerful technique for identifying and characterizing the structure of lyotropic liquid crystalline phases. biorxiv.org The technique relies on the diffraction of X-rays by the ordered, repeating structures within the material. Each liquid crystalline phase has a unique, characteristic pattern of diffraction peaks.

The positions of the Bragg peaks in a SAXS pattern are related to the spacing of the crystal lattice planes. For the different phases, the ratios of the peak positions follow a predictable sequence:

Lamellar (Lα): Peaks appear at scattering vector (q) ratios of 1, 2, 3, ...

Hexagonal (HII): Peak positions follow ratios of 1, √3, √4, √7, ...

Cubic (Pn3m): Allowed reflections yield peak position ratios of √2, √3, √4, √6, √8, ...

Cubic (Ia3d): Allowed reflections yield peak position ratios of √6, √8, √14, √16, ...

By analyzing these peak ratios, the specific phase can be unambiguously identified. Furthermore, the lattice parameter (the size of the repeating unit cell) can be calculated from the position of the peaks, providing detailed information about the dimensions of the self-assembled structure. researchgate.netbiorxiv.org This technique has been used extensively to study the phase behavior of analogous systems like GMO and to confirm the structure of phases in ternary systems containing polyglyceryl esters. researchgate.netresearchgate.net

Formation of Micellar and Vesicular Structures

At concentrations below that required for the formation of liquid crystalline phases but above the critical micelle concentration (CMC), amphiphiles like TGMO can self-assemble into simpler aggregates such as micelles. in-cosmetics.com Micelles are typically spherical or cylindrical structures where the hydrophobic tails form a core, shielded from the water by the hydrophilic headgroups. researchgate.net

Vesicles are another common supramolecular structure, consisting of one or more concentric bilayers enclosing an aqueous core. scispace.comnih.gov The formation of micelles versus vesicles is largely governed by the geometry of the surfactant molecule, often described by the critical packing parameter (CPP). While spherical micelles are common for surfactants with a larger headgroup area relative to their tail, vesicles and bilayers (which form lamellar phases) are favored by molecules with a more balanced geometry. scispace.com Given that TGMO is described as a water-in-oil emulsifier with a low hydrophilic-lipophilic balance (HLB) value of approximately 5, it has a greater affinity for the oil phase and would be expected to form reverse micelles or vesicles in aqueous systems under specific conditions. curlytea.com

Molecular dynamics simulations of the related GMO molecule have shown its ability to self-assemble with other molecules to form both micelles and vesicles in aqueous environments. nih.gov

Influence of Molecular Architecture on Self-Organization

The self-assembly behavior of an amphiphile is fundamentally dictated by its molecular architecture—specifically, the relative size and nature of its hydrophilic headgroup and hydrophobic tail. mdpi.com This relationship is often rationalized using the concept of the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the area of the headgroup at the interface (a₀), and the length of the tail (lₑ).

The larger and more hydrated the headgroup, the greater its effective area (a₀), which favors the formation of structures with positive curvature (like normal micelles, oil-in-water). Conversely, a smaller effective headgroup area relative to the bulky tail favors zero curvature (lamellar phases) or negative curvature (inverse phases like HII or water-in-oil emulsions).

Compared to glycerol monooleate (GMO), tetraglyceryl monooleate (TGMO) possesses a significantly larger and more complex hydrophilic headgroup, consisting of four linked glycerol units. This increased size and potential for hydration would be expected to increase the effective headgroup area (a₀). Studies comparing GMO with diglycerol (B53887) monooleate (DGMO), which has a bulkier headgroup than GMO, showed that DGMO forms only lamellar structures, whereas GMO forms both lamellar and cubic phases. researchgate.net The bulkier headgroup of DGMO favors flatter interfaces. The even larger tetraglyceryl headgroup of TGMO would further influence the interfacial curvature, likely favoring the formation of different liquid crystalline phases compared to GMO under the same conditions. This ability to tune the resulting supramolecular structure by modifying the headgroup architecture is a key principle in surfactant science. mdpi.comuni.lu

Rheological and Viscoelastic Properties of Systems Containing Tetraglyceryl Monooleate

Rheological Characterization of Emulsions and Dispersions

Emulsions and dispersions stabilized by tetraglyceryl monooleate exhibit complex rheological behaviors that are highly dependent on the concentration of the dispersed phase, the droplet size distribution, and the interactions between droplets.

Systems containing this compound, particularly emulsions and dispersions, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. arxiv.orgmdpi.com This is characterized by a decrease in viscosity as the applied shear rate increases. At rest or under low shear, the internal structure, such as a network of flocculated droplets, results in high viscosity. As the shear rate increases, this structure is progressively disrupted, causing the droplets to align with the direction of flow, which reduces flow resistance and lowers the viscosity. aps.org This phenomenon is crucial for many applications, where a high viscosity at rest provides stability, while a lower viscosity during application (e.g., spreading or pumping) is desired.

In highly concentrated emulsions, which can be treated as visco-plastic media, a yield stress may be observed. This is the minimum stress required to initiate flow. Below the yield stress, the material behaves like a solid, and above it, it flows, often exhibiting shear-thinning characteristics. This viscoplasticity is due to the dense packing of droplets, which must be forced past one another for flow to occur.

The table below summarizes typical rheological model parameters for emulsions exhibiting shear-thinning behavior.

Rheological ParameterDescriptionTypical Observation in Emulsions
Flow Behavior Index (n) An exponent in the Power Law model (τ = Kγ̇ⁿ). For a shear-thinning fluid, n < 1.Values are typically less than 1, indicating the degree of shear-thinning.
Consistency Index (K) A measure of the fluid's consistency (viscosity). Higher K means a more viscous fluid.Increases with higher concentrations of the emulsifier or the dispersed phase.
Yield Stress (τ₀) The minimum stress required to initiate flow in a viscoplastic material.Present in highly concentrated systems where droplets are densely packed.

This interactive table illustrates the key parameters describing shear-thinning and viscoplastic behavior in emulsion systems.

The viscoelasticity of systems containing this compound is characterized by the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, indicating the energy stored and recovered per cycle of deformation, while G'' represents the viscous (liquid-like) component, indicating the energy dissipated as heat. mdpi.com

In many emulsions and oleogels stabilized by related monoglycerides, a gel-like structure is formed where G' is greater than G'' (G' > G''), and both moduli show a weak dependence on frequency across a wide range. mdpi.comresearchgate.netcsic.es This indicates a predominantly elastic, structured system. The point where G' and G'' cross over can signify a transition from a more solid-like to a more liquid-like behavior. The magnitude of these moduli is influenced by factors such as the concentration of the dispersed phase and the emulsifier. For instance, in water-in-oil emulsions stabilized by glycerol (B35011) monooleate, an increase in the water content leads to a significant increase in both G' and G'', enhancing the gel strength due to stronger inter-droplet interactions and network formation. mdpi.com

The following table presents representative data on how viscoelastic properties change with the composition of a water-in-oil (W/O) emulsion system stabilized by a monoglyceride.

System CompositionStorage Modulus (G')Loss Modulus (G'')Dominant Behavior
Low Dispersed Phase LowLow (G'' ≈ G')Viscoelastic liquid
High Dispersed Phase HighLower than G' (G' > G'')Elastic solid (Gel-like)
With Network Stabilizer Significantly IncreasedIncreased, but G' >> G''Strong, elastic gel

This interactive table shows the typical viscoelastic response of emulsions as a function of their internal phase concentration.

Rheology of Liquid Crystalline Phases

This compound, like other amphiphilic lipids such as GMO, can self-assemble in water to form various lyotropic liquid crystalline (LC) phases, including lamellar (Lα), reversed hexagonal (HII), and bicontinuous cubic (V2) phases. nih.govresearchgate.net Each of these microstructures possesses a unique rheological signature.

Cubic Phases : These phases consist of a highly ordered, continuous lipid bilayer that is contorted into a three-dimensional, periodic minimal surface, separating two non-intersecting aqueous channel networks. researchgate.net Rheologically, they behave as stiff, transparent, and isotropic viscoelastic gels. researchgate.netcosmeticsandtoiletries.com They typically exhibit a very high storage modulus (G') that is largely independent of frequency, indicating a strong, solid-like elastic response. researchgate.net

Reversed Hexagonal Phases : This phase is composed of cylindrical water channels arranged on a hexagonal lattice within a continuous lipid matrix. Compared to the cubic phase, the hexagonal phase is a weaker gel. Its viscoelastic moduli are more dependent on frequency. cosmeticsandtoiletries.com

Lamellar Phases : Composed of stacked lipid bilayers separated by water layers, the rheology of the lamellar phase is highly dependent on its concentration and shear history. utwente.nl At high concentrations, it can form a viscous, gel-like phase. At lower concentrations or under shear, it can form dispersions of multilamellar vesicles (onions), which results in a system that is still viscous but typically less elastic than the cubic or concentrated lamellar phases. utwente.nl

Measurements on the closely related GMO/DGMO/water system have shown that cubic phases are highly elastic, but their stiffness (G') decreases as the content of water or the bulkier DGMO molecule increases. researchgate.net

Interrelation between Rheological Properties and Microstructural Arrangements

The macroscopic rheological properties of systems containing this compound are a direct consequence of their underlying microscopic structure. cosmeticsandtoiletries.comutwente.nl The relationship between structure and rheology is fundamental to designing products with specific textures and stability profiles.

Emulsions : In emulsions, shear-thinning behavior is directly linked to the deformation and alignment of droplets under flow. The viscoelasticity (G' and G'') is determined by the density of the droplet packing and the strength of the inter-droplet network. nih.govnih.gov The presence of crystallized fats or other structuring agents in the continuous phase can further enhance the gel network, leading to higher G' values and a more solid-like texture. nih.govmdpi.com

Liquid Crystalline Phases : The distinct rheological behaviors of LC phases are governed by their geometry. The highly interconnected and ordered structure of the bicontinuous cubic phase explains its high elasticity and gel-like nature. researchgate.net The lamellar phase's structure of stacked sheets allows for slippage between layers, leading to a different flow behavior. The transition from a continuous lamellar structure to a dispersion of lamellar droplets under shear is a clear example of how mechanical force can alter the microstructure, which in turn is reflected in a change in rheological parameters like the power-law index. utwente.nl

Nanoparticle Dispersions : In dispersions of solid nanoparticles, the transition from shear-thinning to shear-thickening can be explained by microstructural changes. At low shear rates, particles may align into layers to minimize collisions, resulting in shear-thinning. aps.org At higher shear rates, these layers can be disrupted, leading to the formation of hydroclusters that increase viscosity, a phenomenon known as shear-thickening. aps.orgresearchgate.net

Understanding these structure-property relationships allows for the precise tuning of formulation rheology by controlling composition, temperature, and processing conditions.

Theoretical and Computational Chemistry Studies of Tetraglyceryl Monooleate Systems

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior of surfactant systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing intricate details about interfacial phenomena and aggregation.

Detailed research into related polyglyceryl esters and monoacylglycerols provides a framework for understanding tetraglyceryl monooleate. For instance, MD simulations of glycerol (B35011) monooleate (GMO), a structurally similar amphiphile, show that it readily adsorbs onto surfaces. nih.govnih.gov In non-polar solvents, GMO molecules can form reverse micelles, and these structures can remain intact and adsorb onto surfaces under shear conditions. nih.gov The presence of water is a critical factor, strongly associating with the polar head groups of the surfactant molecules and influencing the structure of adsorbed layers. nih.govnih.gov

Simulations demonstrate that at an oil-water interface, the orientation of the surfactant is crucial. The hydrophilic polyglycerol head of this compound would be expected to reside in the aqueous phase, while the lipophilic oleate (B1233923) tail would penetrate the oil phase. This arrangement minimizes the interfacial tension. Studies on other nonionic surfactants show that compression of the interfacial layer, which can occur during processes like foam or emulsion coalescence, affects surface tension and viscoelastic properties differently. researchgate.net MD simulations can model these compression effects, revealing how the packing and conformation of this compound molecules at the interface contribute to the stability of the system.

The self-assembly process, leading to the formation of micelles or vesicles, is driven by hydrophobic interactions between the oleate tails in aqueous environments. nih.gov MD simulations can capture the kinetics and mechanisms of this aggregation, showing how individual surfactant molecules come together to form larger, ordered structures. nih.govrsc.org

Table 1: Representative Parameters in MD Simulations of Amphiphilic Systems

Parameter Typical Value/Setting Significance
Force Field AMBER, OPLS, CHARMM Defines the potential energy of the system based on atomic positions.
Ensemble NPT (isothermal-isobaric) Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions.
Simulation Time Nanoseconds (ns) to Microseconds (µs) Determines the timescale of phenomena that can be observed, from molecular vibrations to micelle formation.

Coarse-Grained Simulations for Mesoscale Behavior Prediction

While all-atom MD simulations provide high-resolution details, their computational cost limits them to relatively small systems and short timescales. mdpi.com To study larger-scale phenomena, such as the formation of complex emulsion phases or the interaction of many micelles over longer periods, coarse-grained (CG) simulations are employed. researchgate.net

In the CG approach, groups of atoms are represented as single "beads" or "superatoms." mdpi.comrsc.org This simplification reduces the number of particles in the simulation, allowing for the investigation of phenomena that occur over larger length and time scales. researchgate.net The MARTINI force field is a widely used CG model for lipids and other biological molecules. mdpi.com

For a molecule like this compound, a CG model would typically represent the polyglycerol head with several hydrophilic beads and the oleic acid tail with a chain of hydrophobic beads. Coarse-grained molecular dynamics studies on the effect of surfactant structure on the ordering of triglycerides at an oil-water interface have shown that surfactants with similar fatty acid moieties to the triglyceride can lead to liquid-state association and alignment. researchgate.net This templating effect can serve as a precursor to crystallization. researchgate.net Conversely, bulkier surfactants can disrupt this ordering. researchgate.net Applying this to this compound, its oleic acid tail could induce local ordering in oleic-rich oil phases.

CG simulations are thus invaluable for predicting mesoscale structures such as different liquid crystalline phases (lamellar, hexagonal, cubic) that polyglyceryl esters are known to form in water-oil systems. researchgate.net These simulations can help construct phase diagrams by predicting how the morphology of self-assembled structures changes with concentration, temperature, and the presence of other components. researchgate.net

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. These methods can provide highly accurate information about molecular geometries, conformational energies, and chemical reactivity, which are difficult to obtain experimentally. semanticscholar.org

For this compound, QC methods like Density Functional Theory (DFT) can be used to perform a detailed conformational analysis. The molecule possesses significant flexibility due to rotatable bonds in the polyglycerol head and the oleate tail. QC calculations can determine the relative energies of different conformers (rotational isomers), identifying the most stable, low-energy shapes the molecule is likely to adopt. This information is crucial for parameterizing the force fields used in classical MD and CG simulations.

Furthermore, QC calculations can elucidate the reactivity of the molecule. By mapping the electron density and electrostatic potential, it is possible to identify sites susceptible to chemical attack. For example, the ester linkage is prone to hydrolysis, especially under acidic or basic conditions. mdpi.com QC methods can model the reaction mechanism of hydrolysis, calculating activation energies and transition state structures. This provides insight into the chemical stability of this compound under various conditions. mdpi.comnih.gov Conceptual DFT introduces descriptors like chemical potential and hardness, which quantify the reactivity of different parts of the molecule, offering a theoretical basis for its behavior in chemical reactions. semanticscholar.org

Table 2: Applications of Quantum Chemistry to this compound

QC Application Information Gained Relevance
Conformational Analysis Relative energies of different molecular shapes. Provides foundational data for developing accurate force fields for MD simulations.
Partial Charge Calculation Distribution of electric charge across the molecule. Essential for modeling electrostatic interactions in simulations.
Reactivity Indices Identification of electrophilic/nucleophilic sites. Predicts chemical stability and sites of potential degradation (e.g., hydrolysis of the ester bond).

Emerging Research Directions and Advanced Applications of Tetraglyceryl Monooleate in Material Science and Advanced Formulations

Role in Lipid-Based Delivery System Design

Tetraglyceryl monooleate is increasingly being investigated for its role in the design of sophisticated lipid-based delivery systems. Its amphiphilic nature, with a hydrophilic polyglycerol head and a lipophilic oleic acid tail, allows it to function effectively at oil-water interfaces, which is fundamental to the structure and function of these systems. cosmileeurope.euhonest.com

Strategies for Modulating Release Kinetics from Lipid Matrices

The structure of the lipid matrix is a key determinant of the release kinetics of encapsulated active ingredients. While specific research on release modulation from this compound matrices is an emerging area, principles from related polyglycerol esters (PGFEs) suggest several potential strategies. The release of a substance from a lipid matrix is influenced by the matrix's viscosity, crystallinity, and interaction with the encapsulated compound.

PGFEs, in general, can be tailored by altering the degree of polymerization of the polyglycerol and the degree of esterification, which in turn affects the hydrophile-lipophile balance (HLB) and physical state of the matrix. mdpi.com For this compound, which has a fixed polyglycerol chain length, the release kinetics could be modulated by:

Polymer incorporation: The inclusion of biodegradable polymers can create a more complex and tortuous path for the active ingredient to traverse, slowing its release.

Concentration of the emulsifier: The concentration of this compound itself can impact the viscosity and structure of the continuous phase in an emulsion, which can indirectly control the release from the dispersed lipid droplets.

Encapsulation Mechanisms in Nanosystems

This compound is utilized in the formation of nanosystems like nanoemulsions and nanodispersions, which are effective for encapsulating and delivering lipophilic compounds. researchgate.netjddtonline.info These nanosystems offer advantages such as high surface area, improved stability, and enhanced bioavailability. researchgate.netnih.gov The primary encapsulation mechanism involves the formation of a stable interfacial layer around the nanodroplets.

In nanoemulsions , which are kinetically stable dispersions of oil and water, this compound, as a surfactant, reduces the interfacial tension between the two immiscible phases. cosmileeurope.eujddtonline.info This facilitates the breakdown of larger droplets into the nano-range during homogenization. The encapsulation of lipophilic actives occurs within the oil core of the nanoemulsion droplets. The polyglycerol head of the surfactant orients towards the aqueous phase, while the oleic acid tail remains in the oil phase, creating a protective layer that prevents droplet coalescence and protects the encapsulated ingredient. cosmileeurope.eu

Interfacial Engineering for Enhanced System Stability

The long-term stability of emulsions and other dispersed systems is critically dependent on the properties of the interfacial film formed by the emulsifier. Interfacial engineering with this compound focuses on creating a robust and resilient layer at the oil-water interface. The polymeric and polyfunctional structure of polyglycerol esters contributes to high heat and freeze stability in emulsions. cossma.com

The stability of systems using this compound can be enhanced through:

Co-emulsifiers: The addition of co-emulsifiers can lead to a more densely packed and stable interfacial film. For instance, combining this compound with other non-ionic surfactants or lipid-based stabilizers can create synergistic effects that improve emulsion stability.

Polymer Adsorption: The incorporation of water-soluble polymers that can adsorb to the interface can provide steric hindrance, further preventing droplet aggregation and coalescence.

Control of Interfacial Rheology: The viscoelastic properties of the interfacial layer play a crucial role in emulsion stability. While specific data for this compound is limited, research on similar systems shows that a higher viscoelastic modulus of the interface generally leads to more stable emulsions.

Functionalization in Advanced Emulsion Engineering for Structured Materials

This compound is being explored for its role in the engineering of advanced emulsions that serve as templates or precursors for structured materials. These structured emulsions, such as high internal phase emulsions (HIPEs) and gel-like emulsions, have applications in areas like porous material synthesis, food texturing, and advanced cosmetics.

The ability of polyglycerol esters to stabilize both water-in-oil (W/O) and oil-in-water (O/W) emulsions makes them versatile for creating different types of structured materials. greengredients.it For instance, W/O emulsions stabilized by this compound can be used to create porous polymer foams by polymerizing the continuous oil phase and subsequently removing the dispersed water phase.

A study on a modern cosmetic o/w-emulsion stabilized by a polyglyceryl ester (polyglyceryl-3 dicitrate/stearate) and consistency enhancers demonstrated the formation of complex structures, including multiple, irregularly spaced bilayer structures and vesicles surrounding the oil droplets. mdpi.com This indicates the potential of polyglycerol esters like this compound to form ordered structures within the aqueous phase, which is crucial for the viscosity and texture of the final product. mdpi.com The creation of a cream-like consistency is often achieved through the steric interaction of oil droplets and crystalline bilayer structures in the aqueous phase of the emulsion. mdpi.com

Integration into Sustainable Material Platforms

A significant driver for the adoption of this compound is its strong sustainability profile. greengredients.itcdfsupplies.com Derived from renewable plant sources like vegetable glycerin and oleic acid from sunflower or olive oil, it is a biodegradable and eco-friendly alternative to traditional petroleum-based or ethoxylated surfactants. honest.comgreengredients.it This makes it a key component in the development of sustainable material platforms.

In the context of material science, this includes:

Green Formulations: Its use in cosmetics and personal care products that are marketed as "natural" and "organic" is well-established. honest.com It is approved for use in ECOCERT certified cosmetics. honest.com

Biodegradable Plastics and Polymers: As the demand for biodegradable materials grows, there is potential for incorporating this compound as a plasticizer or processing aid in bioplastic formulations, such as those based on polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). Its amphiphilic nature could improve the compatibility between different components in polymer blends.

Eco-friendly Industrial Fluids: In applications such as lubricants and metalworking fluids, there is a shift towards more sustainable and biodegradable components. The properties of this compound suggest its potential use as a friction modifier or emulsifier in such formulations.

Development of High-Performance Surfactant Blends

The performance of surfactants can often be enhanced by creating synergistic blends. This compound can be a key component in high-performance surfactant blends designed for specific applications. For example, in a patent for a sprayable emulsion, a polyglyceryl-4 isostearate/cetyl dimethicone copolyol/hexyl laurate mixture was part of the emulsification system. cosmeticsbusiness.com

HLB Value: By combining it with a high-HLB emulsifier, it is possible to create stable oil-in-water emulsions with a wide range of oil phases.

Foaming Properties: While this compound itself is not a strong foaming agent, it can be blended with foaming surfactants to create cleansing products with specific sensory profiles.

Solubilizing Capacity: For applications requiring the solubilization of fragrances or essential oils in aqueous systems, blends of polyglycerol esters have been developed to improve clarity and stability. google.com

Research on surfactant blends for enhanced oil recovery has shown that combinations of different types of surfactants can lead to ultra-low interfacial tension, which is crucial for mobilizing trapped oil. mdpi.com While not directly involving this compound, these studies highlight the principles of surfactant blending for high-performance applications.

Sustainability and Green Chemistry Perspectives in Tetraglyceryl Monooleate Research

Sourcing of Renewable Feedstocks (e.g., plant-based fatty acids and glycerol)

The foundation of tetraglyceryl monooleate's green profile lies in its constituent parts: tetraglycerol (B8353) and oleic acid, both of which can be derived from renewable resources. mdpi.com

Oleic Acid: Oleic acid, a monounsaturated omega-9 fatty acid, is the most common fatty acid found in nature. wikipedia.org It is abundantly available from a wide variety of plant-based sources, making it a prime example of a renewable feedstock. wikipedia.orgcasadesante.comtaylorandfrancis.com The primary sources of oleic acid for industrial applications are vegetable oils. mdpi.comsigmaaldrich.com

Below is a table detailing the oleic acid content in various plant-based oils:

Oil SourceOleic Acid Percentage of Total Fat Content
Olive oil~80% netmeds.com
Almond oil~80% netmeds.com
Hazelnut oil79% netmeds.com
Apricot kernel oil70% netmeds.com
Canola oil61% wikipedia.org
Avocado oil65-70% netmeds.com
Pecan oil59-75% wikipedia.org
Macadamia nut oil60% wikipedia.orgnetmeds.com
Peanut oil36-67% wikipedia.org
Sunflower oil20-80% wikipedia.org
Sesame oil40% wikipedia.org
Grapeseed oil15-20% wikipedia.org
Data sourced from multiple references. wikipedia.orgnetmeds.com

The use of these plant-derived feedstocks aligns with the principles of green chemistry by utilizing renewable resources and reducing reliance on petrochemicals. mdpi.comglobenewswire.com

Eco-Friendly Synthesis Routes (e.g., enzymatic, solvent-free)

Traditional chemical synthesis of polyglyceryl esters often requires high temperatures and the use of catalysts, which can lead to side reactions and the formation of undesirable byproducts. researchgate.net In contrast, green chemistry principles encourage the development of more efficient and environmentally friendly synthesis methods.

Enzymatic Synthesis: One of the most promising eco-friendly routes for producing this compound is through enzymatic catalysis. researchgate.net Lipases, a type of enzyme, are used as biocatalysts for the esterification of polyglycerol with fatty acids. acs.orgacs.org This method offers several advantages over conventional chemical synthesis:

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption. researchgate.net

High Selectivity: Enzymes are highly selective, which minimizes the formation of byproducts and results in a purer final product. mdpi.com This increased selectivity can lead to a simpler product composition compared to chemical synthesis. mdpi.com

Solvent-Free Systems: Enzymatic synthesis can often be carried out in solvent-free systems, which eliminates the need for potentially harmful organic solvents and simplifies the purification process. acs.orgacs.orgproject-incite.eu This approach offers benefits such as lower costs, higher substrate concentration, and greater volumetric productivity. project-incite.eu

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable. acs.org

Research has demonstrated the successful synthesis of polyglyceryl-2 stearic acid esters using an immobilized lipase (B570770) (Novozym 435) in a solvent-free system, with the enzyme being recycled up to 20 times. acs.org

Microwave-Assisted Synthesis: Another green approach is the use of microwave irradiation to assist in the synthesis. This method can significantly reduce reaction times compared to conventional heating. researchgate.net Studies have shown the successful polymerization of crude glycerol (B35011) into polyglycerol using microwave heating technology. researchgate.net

The table below summarizes a comparison of different synthesis approaches for polyglyceryl esters:

Synthesis MethodKey FeaturesAdvantages
Conventional Chemical Synthesis High temperatures, use of acid/alkali catalysts. mdpi.comEstablished technology.
Enzymatic Synthesis Use of lipases as biocatalysts, mild conditions. researchgate.netacs.orgacs.orgHigh selectivity, reduced byproducts, lower energy consumption, potential for catalyst reuse. mdpi.comresearchgate.netacs.org
Solvent-Free Synthesis Reaction occurs without the use of organic solvents. acs.orgproject-incite.euReduced environmental impact, lower cost, higher productivity. project-incite.eu
Microwave-Assisted Synthesis Utilizes microwave irradiation for heating. researchgate.netresearchgate.netFaster reaction times. researchgate.net

Life Cycle Assessment (LCA) Considerations for Production and Application

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling ("cradle-to-grave" or "cradle-to-gate"). reading.ac.uktetrapak.comresearchgate.net For this compound, an LCA would consider the environmental footprint of:

Raw Material Sourcing: The agricultural impacts of growing crops for vegetable oils (e.g., land use, water use, fertilizer) and the impacts of biodiesel production for generating crude glycerol. researchgate.net

Manufacturing: The energy consumption, emissions, and waste generated during the polymerization of glycerol and the subsequent esterification with oleic acid. polynt.com

Use Phase: The environmental effects during its application in products like cosmetics or food.

End-of-Life: The impacts related to its biodegradation in various environmental compartments.

While a complete LCA specifically for this compound is not detailed in the search results, LCAs of similar bio-based products provide valuable insights. For instance, LCAs of polyols derived from soy or castor oil show clear environmental benefits over their petrochemical counterparts, including a significant reduction in fossil resource use and lower greenhouse gas emissions. researchgate.net

A gate-to-gate LCA comparing the production of monoacylglycerols (a related class of emulsifiers) with fatty acid ethyl esters (FAEE) indicated that the energy requirements of the processes are a major contributor to the environmental impact. reading.ac.uk This highlights the importance of developing energy-efficient synthesis routes, such as the enzymatic and solvent-free methods discussed in section 9.2.

Future Research Directions and Unexplored Avenues for Tetraglyceryl Monooleate

Synergistic Effects with Novel Co-Surfactants and Polymers

The performance of tetraglyceryl monooleate in formulations can be significantly enhanced through synergistic interactions with other surface-active molecules. Future research should systematically explore its combinations with a diverse range of co-surfactants and polymers to create highly stable and functional systems. The synergistic adsorption of polymers and surfactants at interfaces is driven by a combination of hydrophobic and electrostatic forces, which can lead to a high degree of interfacial ordering and modified interfacial water bonding. nih.gov

Investigations could focus on how the large, hydrophilic headgroup of this compound interacts with charged polymers (polyelectrolytes) and other non-ionic macromolecules. mdpi.com Understanding these interactions at a molecular level is crucial for designing next-generation emulsions, foams, and nano-delivery systems with precisely controlled properties. nih.gov For instance, combining this compound with associative polymers could lead to formulations with tunable rheology, offering new possibilities in personal care and pharmaceutical applications.

Table 1: Potential Synergistic Combinations for this compound

Partner Molecule ClassSpecific ExamplesPotential Synergistic OutcomeTarget Application Area
Anionic Co-surfactantsSodium Laureth Sulfate, Sodium Cocoyl IsethionateEnhanced foaming capacity, reduced irritation potential, smaller emulsion droplet size.Cleansing products, advanced food emulsions.
Cationic PolymersPolyquaternium-10, Guar Hydroxypropyltrimonium ChlorideFormation of stable, structured layers at interfaces for enhanced deposition of active ingredients.Hair conditioning, skin care delivery systems.
Non-ionic PolymersHydroxyethylcellulose, Polyvinylpyrrolidone (PVP)Improved long-term emulsion stability through steric hindrance, modification of product texture.Pharmaceutical suspensions, cosmetic creams.
Amphiphilic Block CopolymersPoloxamers (Pluronics)Formation of mixed micelles and stable nanocarriers with higher loading capacity for active compounds. nih.govTargeted drug delivery, solubilization of poorly soluble drugs. nih.gov

Exploration of Novel Supramolecular Assemblies

Amphiphilic lipids are known for their ability to self-assemble into a variety of lyotropic liquid crystalline phases, which are highly ordered supramolecular structures. nih.gov Glyceryl monooleate (GMO), a similar but smaller molecule, readily forms lamellar, hexagonal, and complex bicontinuous cubic phases in the presence of water. nih.govnih.gov These structures serve as effective matrices for the sustained release of various molecules. researchgate.net

Given its larger and more hydrated polyglycerol headgroup, this compound is hypothesized to form novel and potentially more complex supramolecular assemblies. Future research should focus on a detailed characterization of its phase behavior as a function of concentration, temperature, and the presence of additives. Techniques such as Small-Angle X-ray Scattering (SAXS), cryo-Transmission Electron Microscopy (cryo-TEM), and rheology will be instrumental in identifying and characterizing these new structures. researchgate.net The discovery of unique phases could lead to the development of advanced delivery systems with different drug loading capacities and release kinetics compared to established GMO systems. researchgate.net

Table 2: Comparison of Known and Hypothetical Supramolecular Assemblies

PropertyGlyceryl Monooleate (GMO) AssembliesHypothesized this compound AssembliesPotential Research Focus
Known PhasesLamellar (Lα), Reversed Hexagonal (HII), Bicontinuous Cubic (Pn3m, Ia3d) nih.govresearchgate.netPotentially more swollen cubic phases, new micellar or sponge (L3) phases.Mapping the complete phase diagram; identifying novel, thermodynamically stable structures.
Water Channel SizeRelatively narrow aqueous domains.Larger, more extensive aqueous channels due to the larger hydrophilic headgroup.Quantifying channel dimensions and exploring encapsulation of large hydrophilic molecules.
CurvatureHigh interfacial curvature in cubic and hexagonal phases.Potentially lower or different mean interfacial curvature, leading to new phase geometries.Relating molecular geometry to preferred interfacial curvature and resulting phase structure.
Application PotentialSustained release of small molecules, peptides, and proteins. nih.govDelivery of larger biologics, creation of more robust nanocarriers (cubosomes). researchgate.netEvaluating the loading and release profiles of macromolecules from newly identified phases.

Integration with Smart Materials and Responsive Systems

"Smart" materials, which alter their properties in response to external stimuli such as temperature, pH, or electric/magnetic fields, offer a pathway to create dynamic and controllable systems. frontiersin.orgnih.govfrontiersin.org A significant future avenue for research is the integration of this compound-based structures with these responsive materials. researchgate.net

For example, incorporating thermo-responsive polymers into a this compound emulsion or liquid crystalline phase could enable temperature-triggered release of an encapsulated active ingredient. nih.gov Similarly, pH-responsive polymers could be used to design systems that release their payload in specific environments, such as different segments of the gastrointestinal tract. This research area bridges the gap between traditional formulation science and advanced materials engineering, paving the way for highly sophisticated and targeted delivery platforms.

Table 3: Concepts for this compound-Based Responsive Systems

StimulusResponsive ComponentProposed Integrated SystemPotential Application
TemperatureThermo-responsive polymers (e.g., PNIPAM)A this compound emulsion stabilized by a thermo-responsive polymer that collapses above a certain temperature, triggering coalescence and release.On-demand topical delivery, smart hydrogels for tissue engineering. nih.gov
pHpH-sensitive polymers (e.g., poly(acrylic acid))Liquid crystalline nanoparticles (cubosomes) of this compound coated with a pH-responsive polymer that dissolves at a target pH.Enteric drug delivery, biosensors. researchgate.net
LightPhotocleavable linkers or gold nanoparticlesThis compound vesicles (liposomes) containing a photosensitive component that disrupts the membrane upon light exposure.Photodynamic therapy, targeted release activated by external light.
EnzymesEnzyme-cleavable substratesA this compound nanocarrier surface-functionalized with peptides that are cleaved by disease-specific enzymes.Targeted cancer therapy, diagnostics. scitechnol.com

Advanced In Silico Modeling for Predictive Design

The development of new formulations is often a resource-intensive process involving extensive trial-and-error. Advanced computational and in silico modeling presents an opportunity to accelerate this process by providing predictive insights into molecular behavior. rsc.org Future research should leverage these tools to build robust models of this compound systems.

Molecular dynamics (MD) simulations can be employed to predict the self-assembly of this compound into various phases, visualize its interaction with co-surfactants and polymers at an atomistic level, and calculate the partitioning and orientation of active molecules within these structures. Developing universal nanodescriptors and machine learning approaches could enable the virtual screening of formulation components and the prediction of physicochemical properties, guiding experimental work toward the most promising candidates. rsc.org This predictive capability would rationalize nanomaterial design and significantly reduce development time and costs.

Table 4: Applications of In Silico Modeling for this compound Research

Modeling TechniquePredicted Property/BehaviorImpact on Formulation Design
Molecular Dynamics (MD)Self-assembly pathways, interfacial tension, structure of aggregates (micelles, bilayers).Predicts the most likely supramolecular structures to form under given conditions, guiding phase behavior studies.
Coarse-Grained (CG) SimulationsLarge-scale morphology of emulsions and liquid crystalline phases, polymer-surfactant interactions.Enables simulation of larger, more complex systems to understand long-term stability and phase separation.
Quantitative Structure-Property Relationship (QSPR)Prediction of properties like Hydrophile-Lipophile Balance (HLB), critical micelle concentration (CMC).Allows for rapid virtual screening of new polyglyceryl ester derivatives with desired surfactant properties.
Free Energy CalculationsSolubilization capacity for different active molecules, binding affinity at interfaces.Optimizes the selection of surfactants for solubilizing specific drugs and predicts the stability of encapsulated compounds.

Scale-Up Considerations for Sustainable Production Methods

The increasing demand for green and sustainable ingredients necessitates the development of efficient and environmentally friendly production methods for this compound. While traditional synthesis often relies on high temperatures and alkaline or acid catalysts, enzymatic synthesis using lipases offers a milder and more selective alternative. acs.orgnih.govunnes.ac.id

Future research must focus on the scale-up of these sustainable methods from the laboratory to an industrial scale. nih.gov This involves optimizing reaction conditions in larger reactors, exploring solvent-free systems (such as eutectic mixtures of substrates), and developing strategies for catalyst recovery and reuse. nih.gov Challenges in scaling up include maintaining consistent product quality, managing heat and mass transfer in viscous reaction media, and ensuring the economic viability of the process. citedrive.com A thorough investigation into continuous flow reactors and the development of robust, immobilized enzymes will be critical for making the green synthesis of this compound a commercial reality. nih.gov

Table 5: Key Considerations for Scaling Up Sustainable Synthesis

ParameterLaboratory Scale FocusIndustrial Scale-Up ChallengeFuture Research Direction
CatalystScreening for high-activity lipases (e.g., Novozym 435). acs.orgCost, stability over multiple cycles, efficient recovery and immobilization.Developing more robust and lower-cost immobilized biocatalysts; designing magnetic or easily filterable supports.
Reaction MediumUse of organic solvents to reduce viscosity.Solvent recovery costs, environmental impact, product purification.Optimizing solvent-free reaction conditions; using deep eutectic solvents formed by the reactants themselves. nih.gov
Process ControlBatch reactions with simple stirring.Ensuring homogenous mixing in large, viscous batches; efficient water removal to drive esterification.Development of continuous flow processes; integrating vacuum systems to remove byproducts. nih.gov
Downstream ProcessingChromatographic purification.High cost and complexity of large-scale chromatography.Developing non-chromatographic purification methods like molecular distillation or liquid-liquid extraction.
Sustainability MetricsMaximizing product yield.Minimizing Energy consumption, waste generation (E-factor), and overall environmental footprint.Conducting full Life Cycle Assessments (LCA) to compare different production routes and identify optimization targets.

Q & A

Q. What standardized analytical methods are recommended for quantifying free glycerin impurities in Tetraglyceryl monooleate?

  • Methodology : Use a propionating reagent (pyridine and propionic anhydride) with an internal standard (hexadecyl hexadecanoate) for derivatization. Quantify free glycerin via gas chromatography (GC) or high-performance liquid chromatography (HPLC) against a calibration curve. Calculate the percentage using: Result=(CSCU)×100\text{Result} = \left( \frac{C_S}{C_U} \right) \times 100

    where CSC_S = glycerin concentration (mg/mL) from the curve, and CUC_U = this compound concentration (mg/mL). Acceptance criteria: ≤6.0% free glycerin .

Q. How is this compound structurally characterized for pharmaceutical applications?

  • Methodology : Employ nuclear magnetic resonance (NMR) for stereochemistry (e.g., undefined stereocenters ), mass spectrometry (exact mass: 504.3662 g/mol ), and infrared (IR) spectroscopy for functional groups. For functional characterization, determine hydrophilic-lipophilic balance (HLB) using emulsification assays, analogous to Span® 80 (HLB 4.3) and Tween® 80 (HLB 15.0) .

Q. What are the foundational protocols for synthesizing this compound?

  • Methodology : Use esterification reactions between glycerol and oleic acid, catalyzed by acid/base catalysts. Monitor reaction progress via thin-layer chromatography (TLC) or titration for free fatty acid content. Purify via solvent extraction or column chromatography .

Advanced Research Questions

Q. How can experimental design optimize this compound synthesis using eco-friendly catalysts?

  • Methodology : Apply a fractional factorial design (e.g., Modde 13.0 software) to evaluate factors like reaction time, catalyst loading, and temperature. Include triplicate center points for reproducibility. A polynomial model with R2>0.95R^2 > 0.95 and Q2>0.80Q^2 > 0.80 ensures predictive validity. For example, increasing reaction time and catalyst quantity improves yield (Fig. 4a, ).

Q. What in vitro models assess the neurotoxicity of this compound-based nanoparticles?

  • Methodology : Use PC-12 cells (rat adrenal pheochromocytoma) for neural toxicity screening. Expose cells to nanoparticles at varying concentrations (e.g., 0.1–100 µg/mL) for 24–72 hours. Measure viability via MTT assay and apoptosis via caspase-3/7 activity. Compare results to glycerol monooleate nanoparticles, which showed dose-dependent toxicity at >50 µg/mL .

Q. How should researchers resolve contradictions in stability data for this compound formulations?

  • Methodology : Use statistical tools like ANOVA or mixed-effects models to account for batch variability. Validate methods via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products using LC-MS. Cross-reference pharmacopeial guidelines for excipient stability (e.g., Lauroyl Polyoxylglycerides ).

Q. What strategies improve compatibility of this compound with high-HLB surfactants in emulsions?

  • Methodology : Conduct ternary phase diagrams with this compound (low HLB), Tween® 80 (HLB 15.0), and water. Optimize ratios for droplet size (<200 nm) via dynamic light scattering (DLS) and zeta potential (>|±30| mV) for stability. Validate using rheological profiling (e.g., shear-thinning behavior) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.